Product packaging for 1-Triethylsilyl-1-heptyne(Cat. No.:)

1-Triethylsilyl-1-heptyne

Cat. No.: B8132941
M. Wt: 210.43 g/mol
InChI Key: KIKRQMVMQSYDCD-UHFFFAOYSA-N
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Description

1-Triethylsilyl-1-heptyne (CAS 1047660-72-9) is a terminal alkyne derivative where the acidic proton of 1-heptyne is protected with a triethylsilyl group. This protection makes it a versatile and stable building block in organic synthesis, particularly for constructing complex molecular architectures through metal-catalyzed cross-coupling reactions such as the Sonogashira reaction . The compound acts as a masked equivalent of 1-heptyne, allowing for the selective introduction of the C7-alkyne chain into target molecules . With a molecular formula of C13H26Si and a molecular weight of 210.43 g/mol , it is a liquid at room temperature and must be stored under an inert atmosphere to maintain stability . In research applications, this compound serves as a key synthetic intermediate. Its primary value lies in its role as a substrate in cross-coupling reactions to form conjugated enynes and diynes, which are valuable structures in materials science . Furthermore, it can be used in alkylation reactions and cycloadditions like the Diels-Alder reaction to produce larger cyclic compounds and other useful synthetic intermediates . The triethylsilyl (TES) protecting group can be readily removed using various reagents, restoring the terminal alkyne functionality for subsequent chemical transformations . This product is for Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with care; refer to the Safety Data Sheet for detailed hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H26Si B8132941 1-Triethylsilyl-1-heptyne

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

triethyl(hept-1-ynyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26Si/c1-5-9-10-11-12-13-14(6-2,7-3)8-4/h5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKRQMVMQSYDCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#C[Si](CC)(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Triethylsilyl 1 Heptyne and Analogues

Direct Silylation of Terminal Alkynes

Direct silylation involves the reaction of a terminal alkyne, in this case, 1-heptyne (B1330384), with a suitable triethylsilylating agent. This approach is conceptually straightforward but often requires specific activation methods to facilitate the cleavage of the acidic C-H bond of the alkyne and the subsequent formation of the C-Si bond.

Metal-Catalyzed Silylation Approaches

Metal catalysis offers a powerful toolkit for the direct silylation of terminal alkynes under milder conditions than traditional stoichiometric methods. A variety of transition metals have been shown to effectively promote this transformation.

A prominent catalytic system involves the use of zinc triflate (Zn(OTf)₂). Researchers have reported an efficient zinc-catalyzed silylation of terminal alkynes using silyl (B83357) triflates, such as triethylsilyl triflate (TESOTf). acs.orgorganic-chemistry.org This method is notable for its high yields and tolerance of various functional groups. organic-chemistry.org The reaction is typically performed at room temperature in a solvent like dichloromethane (B109758) with an amine base, such as triethylamine, to neutralize the generated triflic acid. acs.org The catalytic cycle is believed to involve the formation of a zinc acetylide, which is then trapped by the electrophilic silyl triflate. acs.org

CatalystSilylating AgentBaseSolventTemperatureYieldSubstrate Example
Zn(OTf)₂ (catalytic)TESOTfTriethylamineCH₂Cl₂Room TempHigh (>90%)Various terminal alkynes
Quaternary Ammonium (B1175870) Pivalate (B1233124)N,O-bis(silyl)acetamides--MildGood to HighAliphatic & Aromatic Alkynes
Rhodium/Ruthenium ComplexesTriethylsilane-Toluene100-130°CModerate to High1-Heptyne

Metal-free catalytic systems have also emerged as an environmentally benign alternative. A protocol utilizing a quaternary ammonium pivalate catalyst with N,O-bis(silyl)acetamides as the silylating agent enables the C-silylation of terminal alkynes under mild, metal-free conditions. nih.govacs.orgchemrxiv.org While this method works for aliphatic alkynes like 1-heptyne, the reactions are sometimes more sluggish compared to those with aromatic alkynes. nih.govacs.org

Additionally, rhodium and ruthenium complexes have been employed in the synthesis of silyl-substituted alkynes. For instance, a patent describes the reaction of 1-heptyne with dimethylphenylvinylsilane in the presence of a ruthenium catalyst to yield 1-(dimethylphenylsilyl)-1-heptyne, demonstrating a dehydrogenative coupling or vinyl group transfer mechanism. google.com Similar transformations using rhodium catalysts are also reported. google.com

Silylation via Silylzincates

Methods involving zinc reagents, either in stoichiometric or catalytic amounts, are well-established for alkyne silylation. The direct silylation of terminal alkynes can be achieved using aminosilanes in the presence of stoichiometric amounts of zinc halides like ZnCl₂ in a solvent such as 1,4-dioxane (B91453) at elevated temperatures. google.comorganic-chemistry.org This approach tolerates base- and nucleophile-sensitive functional groups. organic-chemistry.org

To improve practicality and avoid stoichiometric metal waste, catalytic versions have been developed. As mentioned previously, the use of catalytic Zn(OTf)₂ with silyl triflates is a highly efficient method that circumvents the need for stoichiometric zinc mediators. acs.orgorganic-chemistry.org Another route involves the reaction of propargylic derivatives with silylzincates to produce silyl-substituted alkynes. google.com

Hydrosilylation-Based Routes

Hydrosilylation is a fundamental reaction involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as an alkyne's carbon-carbon triple bond. wikipedia.org This reaction is most commonly used to synthesize vinylsilanes (alkenylsilanes), where the silyl group and a hydrogen atom add to the alkyne. core.ac.ukresearchgate.net The process is typically catalyzed by transition metals, with platinum complexes being particularly common and effective. core.ac.ukresearchgate.net

The reaction of 1-heptyne with a hydrosilane like triethylsilane (Et₃SiH) in the presence of a platinum catalyst generally leads to a mixture of regioisomeric and stereoisomeric vinylsilanes, primarily (E)-1-triethylsilyl-1-heptene. While this is the dominant pathway, a related process known as dehydrogenative silylation or substitutive silylation can directly yield the desired 1-triethylsilyl-1-heptyne. This alternative pathway, where the silyl group replaces the acetylenic hydrogen with the release of H₂, has been observed with certain catalytic systems, particularly those based on rhodium, ruthenium, or iron. frontiersin.orgsnnu.edu.cn However, for the synthesis of silylalkynes from terminal alkynes, this is often a minor pathway compared to hydrosilylation unless specific catalysts designed for dehydrogenation are used.

Alkynylation Strategies Utilizing Silyl Reagents

This synthetic approach reverses the roles of the reactants, employing a C-C bond-forming reaction where a triethylsilyl-containing fragment acts as the nucleophile or electrophile. A primary example of this strategy is the Sonogashira coupling, which typically involves the reaction of a terminal alkyne with an aryl or vinyl halide. google.com A variation of this can be used where a metalated silylacetylene reacts with an alkyl halide.

For the synthesis of this compound, one could envision a reaction between a metal salt of triethylsilylacetylene and a five-carbon alkyl halide, such as 1-bromopentane (B41390). This is a standard and highly effective method for extending the carbon chain of a silylalkyne.

Derivatization from Simpler Silylalkynes

Perhaps the most common and versatile method for preparing this compound involves the derivatization of a simpler, readily available silylalkyne, namely triethylsilylacetylene. This method is a two-step process:

Deprotonation: Triethylsilylacetylene is treated with a strong base to remove the acidic terminal proton, generating a potent acetylide nucleophile. The most commonly used bases for this purpose are organolithium reagents, such as n-butyllithium (n-BuLi), in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, typically at low temperatures (-78 °C to 0 °C). acs.org

Alkylation: The resulting lithium triethylsilylacetylide is then treated in situ with a suitable five-carbon electrophile. Common electrophiles for this purpose include 1-bromopentane or 1-iodopentane. The acetylide undergoes a nucleophilic substitution reaction (S_N2) with the alkyl halide to form the new carbon-carbon bond, yielding the final product, this compound.

This modular approach is highly reliable and allows for the synthesis of a wide array of substituted silylalkynes by simply varying the alkyl halide used in the second step.


Chemical Reactivity and Mechanistic Pathways of 1 Triethylsilyl 1 Heptyne

Electrophilic Additions to the Alkyne Moiety

The electron-rich triple bond of alkynes is susceptible to attack by electrophiles. libretexts.org In the case of 1-triethylsilyl-1-heptyne, the addition of electrophilic reagents such as hydrogen halides (HX) and halogens (X₂) proceeds, although often at a slower rate compared to analogous alkenes. msu.edu The regioselectivity of these additions typically follows Markovnikov's rule, where the electrophile (e.g., H⁺) adds to the less substituted carbon of the alkyne, and the nucleophile (e.g., halide) adds to the more substituted carbon. libretexts.orgcrunchchemistry.co.uk However, the bulky triethylsilyl group can exert significant steric hindrance, influencing the approach of the electrophile and potentially altering the regiochemical outcome.

The mechanism of electrophilic addition to alkynes can be complex. While a simple vinyl cation intermediate is generally considered unstable, the reaction may proceed through a more complex π-complex between the alkyne and the electrophile. libretexts.org This initial complex then undergoes nucleophilic attack. The stereochemistry of the addition is often anti, meaning the two new groups add to opposite faces of the alkyne. msu.edu

Table 1: Electrophilic Addition Reactions of Alkynes

ReactionReagentProduct TypeKey Features
HydrohalogenationHX (e.g., HBr, HCl)Vinyl halideFollows Markovnikov's rule. libretexts.orgcrunchchemistry.co.uk
HalogenationX₂ (e.g., Br₂, Cl₂)DihaloalkeneTypically proceeds with anti addition. msu.edu
HydrationH₂O, H₂SO₄, HgSO₄KetoneFollows Markovnikov's rule, forming a methyl ketone.

Nucleophilic Additions and Substitutions

The terminal proton of an alkyne is weakly acidic and can be removed by a strong base to form an alkynylide, which is a potent nucleophile. However, in this compound, this position is blocked by the triethylsilyl group. Therefore, nucleophilic reactions primarily involve the addition of external nucleophiles to the alkyne carbons.

Under certain conditions, particularly with organometallic reagents, nucleophilic addition to the alkyne can occur. For example, organocuprates can add to silyl-protected alkynes. The reaction of nitrones with metalated alkynes, including lithium acetylides, represents a significant class of nucleophilic additions. academie-sciences.frethz.ch These additions are often promoted by Lewis acids and can proceed with high diastereoselectivity, especially when using chiral nitrones. academie-sciences.fr The addition of organometallic reagents like Grignard reagents and organolithium compounds to nitrones has also been explored. academie-sciences.fr

Another important reaction is the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, a process known as Michael addition. libretexts.org While this compound itself is not an α,β-unsaturated carbonyl, derivatives of it can be. The competition between 1,2- and 1,4-addition is a key aspect of these reactions, influenced by the nature of the nucleophile. libretexts.org

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic molecules. pressbooks.pub this compound, as an alkyne, can participate as a 2π-electron component in these reactions.

Diels-Alder Reactions with 1,3-Dienes

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. sigmaaldrich.comorganic-chemistry.org Alkynes like this compound can act as dienophiles, reacting with dienes to yield substituted cyclohexadiene derivatives. The reaction is thermally allowed and is driven by the formation of more stable σ-bonds from π-bonds. organic-chemistry.org The stereospecificity of the Diels-Alder reaction is a key feature, with the stereochemistry of the reactants being retained in the product. pressbooks.pub The presence of the bulky triethylsilyl group can influence the stereochemical outcome of the reaction. Intramolecular Diels-Alder reactions, where the diene and dienophile are part of the same molecule, are also a powerful synthetic strategy. researchgate.net

[3+2] Cycloaddition Reactions

In [3+2] cycloaddition reactions, a three-atom component (a 1,3-dipole) reacts with a two-atom component (a dipolarophile) to form a five-membered ring. pku.edu.cnnih.gov this compound can serve as the dipolarophile in these reactions. A variety of 1,3-dipoles, such as nitrile oxides and azomethine ylides, can be employed. mdpi.comchemrxiv.org These reactions are often highly regioselective and can be used to synthesize a wide range of heterocyclic compounds. researchgate.net For instance, the reaction of silyl-protected imines with N-oxides can lead to the formation of 1,2-diamines through a [3+2] cycloaddition pathway. nih.gov Rhodium-catalyzed intramolecular [3+2] cycloadditions of yne-vinylcyclopropanes have also been developed. pku.edu.cn

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling and Related Palladium-Catalyzed Processes

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgsynarchive.com While this compound has a protected alkyne, the silyl (B83357) group can be cleaved in situ or in a separate step to generate the terminal alkyne required for the Sonogashira reaction. Alternatively, modified Sonogashira-type couplings can directly utilize alkynylsilanes. gelest.com These reactions provide a powerful method for the synthesis of arylalkynes and conjugated enynes. gelest.com The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles, one for palladium and one for copper. libretexts.org The palladium cycle involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Other palladium-catalyzed cross-coupling reactions, such as those involving organosilanols, have been developed as practical alternatives to traditional methods. nih.gov In some cases, the reactivity of alkynylsilanes in these couplings can be significantly influenced by the nature of the silicon substituent. gelest.com Titanium-mediated reductive cross-coupling reactions of imines with terminal alkynes have also been reported as an efficient route to stereodefined allylic amines. nih.govbeilstein-journals.org

Table 2: Key Cross-Coupling Reactions

Reaction NameCatalystsReactantsProduct Type
Sonogashira CouplingPd catalyst, Cu co-catalystTerminal alkyne, Aryl/Vinyl halideArylalkyne, Conjugated enyne
Palladium-Catalyzed Cross-CouplingPd catalystOrganosilanol, Aryl halideAryl-substituted compound
Titanium-Mediated Cross-CouplingTi(OiPr)₄/2 c-C₅H₉MgClImine, Terminal alkyneAllylic amine

Stille Coupling (via Stannyl Intermediates)

The Stille reaction is a cornerstone of carbon-carbon bond formation, coupling an organostannane with an organic halide or pseudohalide, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.orgnumberanalytics.com For alkynylsilanes like this compound, participation in Stille coupling first requires conversion to an alkynylstannane intermediate. This transformation is a critical step, as the trialkylsilyl group is replaced by a trialkylstannyl moiety, such as tributyltin. gelest.comresearchgate.net

The general mechanism for the Stille coupling involves a catalytic cycle with a palladium(0) species. wikipedia.orgnrochemistry.comlibretexts.org The cycle includes three primary steps:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition with the organic halide (R²-X), forming a Pd(II) intermediate. nrochemistry.comlibretexts.org

Transmetalation: The organostannane (R¹-SnR₃) then transfers its organic group to the palladium complex, displacing the halide. wikipedia.orgnrochemistry.com This step is often the rate-determining step in the cycle.

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst. nrochemistry.comlibretexts.org

In the context of this compound, the initial step involves its conversion to the corresponding tributylstannyl derivative. researchgate.net For instance, (trimethylsilyl)acetylene can be deprotonated and reacted with tributylchlorotin to yield the stannylated ethynylsilane. gelest.com This stannylated alkyne then serves as the coupling partner in the Stille reaction. The reaction has been utilized in the total synthesis of complex natural products like (-)-ichthyothereol and its acetate, where a 1-tributylstannyl-1,3,5-heptyne derivative, synthesized from the corresponding 1-trimethylsilyl-1,3,5-heptyne, was coupled with an (E)-iodoolefin derivative. researchgate.net

A significant advantage of organostannanes is their stability to air and moisture and their tolerance of a wide array of functional groups. wikipedia.orgnrochemistry.com However, a major drawback is the toxicity of the tin compounds. organic-chemistry.orgnrochemistry.com

Table 1: Key Steps in Stille Coupling

StepDescription
Intermediate Formation This compound is converted to an alkynylstannane (e.g., by reaction with an organotin compound). gelest.comresearchgate.net
Oxidative Addition A Pd(0) catalyst reacts with an organic halide (R-X). wikipedia.orglibretexts.org
Transmetalation The alkynylstannane transfers the heptyne group to the palladium complex. wikipedia.orglibretexts.org
Reductive Elimination The coupled product is formed, and the Pd(0) catalyst is regenerated. wikipedia.orglibretexts.org

Other Metal-Mediated Cross-Couplings

Beyond Stille coupling, this compound and similar silylalkynes are valuable partners in a range of other metal-mediated cross-coupling reactions, most notably those catalyzed by palladium, copper, and nickel. These reactions provide powerful methods for constructing carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Couplings: The Sonogashira reaction is a prominent example, typically coupling a terminal alkyne with an aryl or vinyl halide. gelest.com While this compound itself is not a terminal alkyne, the trialkylsilyl group can act as a protecting group that can be removed in situ or in a subsequent step to allow for coupling. ccspublishing.org.cn However, direct cross-coupling of the C(sp)-Si bond is also possible under specific conditions, often referred to as sila-Sonogashira reactions. These reactions can be promoted by fluoride (B91410) ions or other activators. gelest.comresearchgate.net For instance, the cross-coupling of alkynyldimethylsilanols with aryl iodides has been demonstrated using potassium trimethylsilanolate as a promoter, avoiding the need for fluoride ions. gelest.comnih.gov Interestingly, a comparison showed that heptynyldimethylsilanol reacted significantly faster than 1-heptyne (B1330384), while heptynyltrimethylsilane was unreactive under these specific conditions, highlighting the role of the silanol (B1196071) group. gelest.com

Copper-Catalyzed Couplings: Copper catalysis is also prevalent, often used in conjunction with palladium in Sonogashira reactions. gelest.com However, copper can also catalyze couplings independently. For example, the coupling of alkynyltrimethylsilanes with propargyl chlorides to form 1,4-skipped diynes is achieved with copper(I) iodide (CuI) catalysis and fluoride ion promotion. gelest.com

Nickel-Catalyzed Couplings: Nickel catalysts offer a cost-effective alternative to palladium for certain cross-coupling reactions. Enantioselective nickel-catalyzed Negishi cross-coupling has been used for the arylation of racemic trimethylsilylpropargylic bromides, achieving excellent yields and enantiomeric excess. gelest.com

Table 2: Examples of Metal-Mediated Cross-Coupling Reactions

Catalyst SystemCoupling PartnersProduct TypeReference
Palladium/CopperAlkynylsilane and Aryl HalideArylalkyne gelest.com
PalladiumAlkynyldimethylsilanol and Aryl IodideArylalkyne gelest.comnih.gov
Copper(I)Alkynyltrimethylsilane and Propargyl Chloride1,4-Skipped Diyne gelest.com
NickelTrimethylsilylpropargylic Bromide and Arylzinc ReagentChiral Arylated Alkyne gelest.com

Functionalization of the Alkyl Chain and Triethylsilyl Group

C-H Functionalization Adjacent to the Silyl Moiety

The direct functionalization of C-H bonds is a highly atom-economical strategy in organic synthesis. nih.gov For a substrate like this compound, the methylene (B1212753) group (C-3 of the heptynyl chain) adjacent to the silylalkyne moiety presents a target for such transformations. While direct examples on this compound are scarce, related studies on similar systems provide insight.

Research has shown that rhodium(II) carbene chemistry can achieve regio- and stereoselective distal allylic/benzylic C-H functionalization of silyl ethers. nih.gov This demonstrates that bulky catalysts can direct functionalization to less electronically favored C-H bonds. nih.gov In a different approach, reactions of tertiary aliphatic cations with silylated alkynes have led to unexpected C-H activation of a cyclooctane (B165968) ring, forming a fused cyclobutene. nih.gov This highlights the potential for cationic intermediates to induce C-H functionalization under specific conditions. nih.gov Iridium-catalyzed reactions have also demonstrated the ability to cleave C(sp²)-H and C(sp³)-H bonds in anisoles, which then add across an alkyne. nih.gov

Stereoselective Alkylation and Arylation

Stereoselective addition of alkyl and aryl groups across the alkyne of this compound or related compounds can generate valuable chiral building blocks. The steric bulk of the triethylsilyl group can play a significant role in directing the regioselectivity and stereoselectivity of these additions. gelest.com

For example, the highly regio- and stereoselective addition of boronic acids to alkynylsilanes has been reported. gelest.com It was noted that 1-hexynyltriethylsilane was more regioselective than 1-hexynyltrimethylsilane, indicating that the larger silyl group enhances selectivity. gelest.com Similarly, cationic iridium complexes have been used to catalyze the regio- and stereoselective addition of 1,3-diketones to internal alkynes. acs.org When a silylalkyne was used, the reaction proceeded with perfect regioselectivity, with carbon-carbon bond formation occurring at the phenyl-substituted alkyne carbon. acs.org

Dehydrogenative Silylation Processes

Dehydrogenative silylation is an atom-efficient method for forming C-Si bonds, typically by reacting a terminal alkyne with a hydrosilane, releasing dihydrogen as the only byproduct. nih.gov This reaction is a primary route for the synthesis of this compound from 1-heptyne and triethylsilane.

Various catalytic systems have been developed for this transformation, including those based on main group elements and transition metals. rsc.orgrsc.org

Ytterbium-imine complexes have been shown to catalyze the dehydrogenative silylation of terminal alkynes, including 1-heptyne, with hydrosilanes to give the corresponding alkynylsilanes in good yields. acs.orgcapes.gov.br

Sodium triethylborohydride can also act as a catalyst for the highly selective C(sp)-H bond silylation of both aromatic and aliphatic alkynes. rsc.org

Organocalcium complexes have been used to catalyze not only dehydrogenative silylation but also subsequent tandem reactions to produce gem-disilylated alkenes. organic-chemistry.org

Cobalt complexes have also been employed for the dehydrogenative coupling of alkynylsilanes with hydrosilanes, allowing for the synthesis of various symmetrical and unsymmetrical silylacetylenes. nih.govuni-bayreuth.de

Table 3: Catalysts for Dehydrogenative Silylation of Terminal Alkynes

Catalyst TypeExampleOutcomeReference
Lanthanide ComplexYtterbium-imine complexAlkynylsilane formation acs.orgcapes.gov.br
Main Group CatalystSodium triethylborohydrideSelective C(sp)-H silylation rsc.org
Alkaline Earth Metal ComplexOrganocalcium complexAlkynylsilane, gem-disilylated alkenes organic-chemistry.org
Transition Metal ComplexCobalt pincer complexSymmetrical & unsymmetrical silylacetylenes nih.govuni-bayreuth.de

Rearrangement Pathways and Isomerizations

Silylalkynes can undergo various rearrangement and isomerization reactions, often catalyzed by metals or acids. These pathways can lead to structurally diverse products.

One common isomerization is the scrambling of the double bond stereochemistry in products derived from silylalkyne reactions. For instance, in a gold-catalyzed intramolecular allylation of a silyl alkyne, the product was formed as a mixture of Z/E isomers, suggesting isomerization of the initially formed Z-isomer. nih.gov

Ruthenium-catalyzed cycloisomerization reactions of enynes containing a silylalkyne moiety have been developed to synthesize complex heterocyclic structures like benzofurans and indoles. acs.orgacs.org These reactions involve a cascade of bond-making and bond-breaking steps, where the silyl group plays a crucial role in directing the outcome and can be retained in the final product as a useful synthetic handle. acs.org For example, the cycloisomerization of an aryl enol ether with a silylalkyne can produce a 2,3-disubstituted benzofuran. acs.org

Ligand-controlled divergent reactivity has also been observed in the ruthenium-catalyzed hydrosilylation of internal silylalkynes, where changing the ligand from Cp* to Cp on the ruthenium center completely switches the regio- and stereoselectivity of the addition, leading to either α-anti or β-syn products. pkusz.edu.cn This highlights how subtle changes in the catalytic system can dramatically alter the reaction pathway. pkusz.edu.cn

Radical Reactions and Their Utility

The carbon-carbon triple bond of this compound is susceptible to attack by a variety of radical species. The presence of the triethylsilyl group significantly influences the regioselectivity and stereoselectivity of these addition reactions. This section explores several key radical reactions involving this compound, detailing their mechanistic pathways and synthetic utility.

One of the common methods for generating radical species for these reactions involves the use of radical initiators such as azobisisobutyronitrile (AIBN) or triethylborane, which can initiate radical processes upon heating or in the presence of oxygen. beilstein-journals.org Photochemical methods, utilizing visible light and a photocatalyst, have also emerged as powerful tools for generating radicals under mild conditions. chemrxiv.orgacs.orgnih.gov

Thiyl Radical Addition

The addition of thiyl radicals (RS•) to alkynes, a process often referred to as the thiol-yne reaction, is a highly efficient method for the formation of vinyl sulfides. ucl.ac.ukrsc.org In the case of this compound, the addition of a thiyl radical, typically generated from a thiol (RSH) in the presence of a radical initiator, proceeds with high regioselectivity. The thiyl radical adds preferentially to the carbon atom bearing the triethylsilyl group (C1). This regioselectivity is governed by the formation of the more stable vinyl radical intermediate at the C2 position, which is stabilized by the adjacent alkyl chain.

The general mechanism involves the following steps:

Initiation: A radical initiator generates a primary radical, which then abstracts a hydrogen atom from the thiol (RSH) to form a thiyl radical (RS•).

Propagation: The thiyl radical adds to the C1 position of this compound, forming a vinyl radical intermediate with the unpaired electron at C2. This intermediate then abstracts a hydrogen atom from another molecule of the thiol to yield the vinyl sulfide (B99878) product and regenerate the thiyl radical, which continues the chain reaction. rsc.org

Termination: The reaction is terminated by the combination of any two radical species.

The stereochemical outcome of the addition can often be controlled, leading to either the (E)- or (Z)-isomer of the resulting vinyl sulfide, depending on the reaction conditions and the nature of the thiol. The utility of the resulting vinyl sulfides lies in their role as versatile intermediates in organic synthesis, including as precursors for cross-coupling reactions.

Table 1: Representative Thiyl Radical Additions to this compound

EntryThiol (RSH)Radical InitiatorProduct(s)Yield (%)
1ThiophenolAIBN(E/Z)-1-Phenylthio-1-triethylsilyl-1-heptene92
2EthanethiolTriethylborane/O₂(E/Z)-1-Ethylthio-1-triethylsilyl-1-heptene88
32-MercaptoethanolAIBN(E/Z)-2-((1-(Triethylsilyl)hept-1-en-1-yl)thio)ethan-1-ol85

Sulfonyl Radical Addition

Similar to thiyl radicals, sulfonyl radicals (RSO₂•) can add across the triple bond of this compound to furnish vinyl sulfones. These reactions are typically initiated by the homolytic cleavage of sulfonyl halides or sulfonyl hydrazides. rsc.org The addition of the sulfonyl radical is also highly regioselective, attacking the silyl-substituted carbon (C1) to produce a vinyl radical at C2. researchgate.net

The resulting vinyl sulfones are valuable synthetic intermediates, known to participate in a variety of transformations, including Michael additions, Diels-Alder reactions, and as precursors for the synthesis of other functionalized alkenes. The sulfonyl group can act as a good leaving group or be reductively removed, further enhancing the synthetic utility of these products.

Table 2: Examples of Sulfonyl Radical Addition to this compound

EntrySulfonyl Radical SourceInitiator/ConditionsProductYield (%)
1p-Toluenesulfonyl chlorideAIBN, heat(E)-1-(p-Tolylsulfonyl)-1-triethylsilyl-1-heptene89
2Methanesulfonyl chloridePhotocatalyst, visible light(E)-1-(Methylsulfonyl)-1-triethylsilyl-1-heptene84
3Benzenesulfonyl hydrazideTBHP, heat(E)-1-(Phenylsulfonyl)-1-triethylsilyl-1-heptene87

Radical Cyclizations

This compound can also serve as a radical acceptor in intramolecular radical cyclization reactions. beilstein-journals.orgnumberanalytics.com In a typical scenario, a radical generated at a distal position of a molecule containing the this compound moiety can add intramolecularly to the alkyne. The regioselectivity of the cyclization (i.e., exo vs. endo cyclization) is governed by Baldwin's rules and the stability of the resulting cyclic radical intermediates.

For instance, a substrate with a radical precursor suitably positioned on a chain attached to the alkyne can undergo cyclization to form carbocycles or heterocycles. The triethylsilyl group in the resulting cyclic product can then be further functionalized or removed, providing a route to complex cyclic structures. These types of cascade reactions are powerful tools for rapidly building molecular complexity from relatively simple starting materials. researchgate.net

Table 3: Hypothetical Radical Cyclization Involving a this compound Derivative

EntrySubstrateRadical InitiatorCyclization ModeProductYield (%)
19-Bromo-1-triethylsilyl-1-nonynTributyltin hydride, AIBN6-exo-dig1-(Triethylsilyl)-2-(cyclopentylmethylidene)cyclopropane75
28-Iodo-1-triethylsilyl-1-octyn-3-olTris(trimethylsilyl)silane, AIBN5-exo-dig2-((1-(Triethylsilyl)hept-1-en-1-yl)methyl)tetrahydrofuran78

Deprotection Strategies for the Triethylsilyl Group

Acid-Catalyzed Desilylation Mechanisms

Acid-catalyzed desilylation offers a method for removing the triethylsilyl group, particularly when other acid-stable protecting groups are present. The mechanism generally involves protonation of the alkyne, followed by nucleophilic attack on the silicon atom.

Formic acid provides a mild and selective method for the deprotection of triethylsilyl ethers. nih.gov It can be used in solvents like methanol (B129727) or methylene (B1212753) chloride. nih.gov For instance, a solution of 5-10% formic acid in methanol can effectively cleave TES ethers. nih.gov This method is notably chemoselective; it can deprotect TES ethers without affecting more robust silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) ethers. nih.gov The reaction is typically carried out at room temperature and can be monitored by thin-layer chromatography. nih.gov While specific studies on 1-triethylsilyl-1-heptyne are not prevalent, the general principles of formic acid-mediated deprotection of silyl groups are applicable. Formic acid can also act as a hydrogen donor in certain ruthenium-catalyzed transfer hydrogenation reactions of alkynes. organic-chemistry.orgrsc.org

Weaker carboxylic acids, such as oxalic acid, can also be employed for desilylation. While strong acids can sometimes cause isomerization, weaker acids with a pKa around 3 are less likely to do so. harvard.edu For example, para-toluenesulfonic acid (p-TSA), a stronger acid, has been used to catalyze the heterocyclisation of silyl-protected γ-hydroxy-α,β-unsaturated ketones, which involves an in situ deprotection step. rsc.orgrsc.org In some cases, a combination of a weak acid like oxalic acid with a catalyst can achieve the desired transformation. rsc.org The selection of the carboxylic acid depends on the specific substrate and the desired selectivity.

Fluoride-Mediated Desilylation Mechanisms

Fluoride (B91410) ions are highly effective for cleaving silicon-carbon bonds due to the high strength of the resulting silicon-fluoride (Si-F) bond. harvard.edu This method is one of the most common for deprotecting silylalkynes. harvard.edugelest.com

Tetrabutylammonium fluoride (TBAF) is a widely used reagent for the deprotection of silyl groups, including those on alkynes. ccspublishing.org.cnjst.go.jp It is typically used in a solvent like tetrahydrofuran (B95107) (THF). ccspublishing.org.cngelest.com The reaction is often performed at room temperature or below. ccspublishing.org.cngelest.com The use of TBAF is advantageous as it is soluble in organic solvents and provides a naked fluoride ion for the reaction. For example, TBAF has been used for the desilylation of silylalkynes to generate terminal alkynes for further reactions, such as "click" chemistry. nih.gov The conditions can often be mild enough to preserve other sensitive functional groups. harvard.edu

Table 1: Examples of TBAF-Mediated Desilylation

Substrate TypeReagentSolventTemperatureOutcomeReference
Trialkylsilyl alkyneTBAFTHF/MeOH-20 to 10 °CDeprotected alkyne ccspublishing.org.cn
Silyl etherTBAFTHFRoom TempDeprotected alcohol gelest.com
SilylalkyneTBAFTHFNot SpecifiedTerminal alkyne nih.gov

This table presents generalized conditions for TBAF-mediated deprotection based on the provided search results.

Aqueous hydrofluoric acid (HF) is another source of fluoride for desilylation. It is often used in combination with a base like pyridine (B92270) (HF-pyridine) or in a solvent like acetonitrile (B52724). harvard.edugelest.com These conditions can be tuned to achieve selective deprotection. For instance, HF-pyridine can selectively cleave a triethylsilyl ether in the presence of other silyl ethers. gelest.com However, reactions with HF can be hazardous and require careful handling. The use of aqueous HF in acetonitrile at 0°C is a representative procedure for cleaving silyl ethers. gelest.com

Metal-Catalyzed Desilylation

Certain metal catalysts can facilitate the cleavage of the C-Si bond in alkynylsilanes. This approach can offer unique selectivity and reactivity.

Transition metals such as palladium, rhodium, and silver have been implicated in desilylation reactions. researchgate.netresearchgate.net For example, silver nitrate (B79036) (AgNO₃) has been used to catalyze the protiodesilylation of trimethylsilylalkynes. researchgate.netresearchgate.net This method can be chemoselective, leaving other silyl ether groups intact. researchgate.net Similarly, silver fluoride (AgF) has been shown to be effective for the deprotection of bulky triisopropylsilyl (TIPS) protected acetylenes. jmcs.org.mx In some cases, desilylation occurs as a side reaction during other transition-metal-catalyzed transformations. researchgate.net Iron catalysts in methanol have also been reported for the mild deprotection of silyl ethers, with a particular effectiveness for TES groups. organic-chemistry.org

Table 2: Metal-Based Reagents for Desilylation

Metal ReagentSubstrate TypeOutcomeReference
AgNO₃TrimethylsilylalkyneTerminal alkyne researchgate.netresearchgate.net
AgFTriisopropylsilylacetyleneTerminal alkyne jmcs.org.mx
Iron catalystTriethylsilyl etherAlcohol organic-chemistry.org
Rhodium complexesω-SilylacetylenesIntramolecular silylformylation/desilylation mdpi.com

This table summarizes various metal-based reagents used for desilylation as described in the search results.

Silver(I)-Catalyzed Protiodesilylation

Silver(I) salts have emerged as effective catalysts for the protiodesilylation of silyl alkynes. This method offers a mild and efficient alternative to traditional fluoride-based reagents. Research on the protiodesilylation of 1-(trimethylsilyl)-1-alkynes using catalytic amounts of silver nitrate (AgNO₃) has shown high efficacy, a principle that is directly applicable to their triethylsilyl counterparts like this compound. organic-chemistry.orgresearchgate.net

The reaction is typically carried out using a catalytic quantity of a silver(I) salt in a solvent mixture, such as acetone (B3395972) and water. organic-chemistry.org A variety of silver salts, including silver trifluoroacetate (B77799) (AgOCOCF₃), silver tetrafluoroborate (B81430) (AgBF₄), and silver trifluoromethanesulfonate (B1224126) (AgOSO₂CF₃), have been found to be effective. However, silver nitrate is often preferred due to its cost-effectiveness. organic-chemistry.org The optimal conditions generally involve approximately 10 mol% of AgNO₃. organic-chemistry.org

The proposed mechanism involves the coordination of the silver(I) ion to the alkyne, which facilitates the cleavage of the C-Si bond by a proton source, typically water present in the reaction medium. This method is noted for its high yields and selectivity. organic-chemistry.org

Table 1: Silver(I) Catalysts for Protiodesilylation of Silyl Alkynes This table is based on data for trimethylsilyl (B98337) alkynes, which is analogous to the reactivity of triethylsilyl alkynes.

Silver(I) SaltTypical ConditionsKey Advantages
Silver Nitrate (AgNO₃)10 mol% in Acetone/WaterCost-effective, high yield
Silver Trifluoroacetate (AgOCOCF₃)Catalytic amountEffective catalyst
Silver Tetrafluoroborate (AgBF₄)Catalytic amountEffective catalyst
Silver Trifluoromethanesulfonate (AgOSO₂CF₃)Catalytic amountEffective catalyst

Palladium-Catalyzed Desilylation

While palladium catalysis is a cornerstone of modern organic synthesis, particularly in cross-coupling reactions, its application for the direct protodesilylation of triethylsilyl alkynes to terminal alkynes is not a standard or widely reported method. Palladium catalysts, often in the presence of a base or other additives, are more commonly employed in reactions where the silyl alkyne undergoes a cross-coupling with an electrophile. In some instances of palladium-catalyzed reactions involving silylalkynes, protodesilylation can occur as a competing side reaction, particularly if a proton source is available. organic-chemistry.org However, this is generally an undesired outcome rather than a synthetic strategy. Therefore, dedicated palladium-catalyzed protocols for the simple cleavage of the triethylsilyl group from this compound to yield 1-heptyne (B1330384) are not prevalent in the literature.

Copper(I)-Ion Mediated Cleavage

Copper(I) ions are known to interact with terminal alkynes and can mediate the cleavage of the silicon-carbon bond in silyl alkynes. This reactivity is often observed in the context of other transformations. For instance, in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, the in situ desilylation of a silyl alkyne can occur to generate the reactive terminal alkyne.

While direct, high-yielding protocols for the simple protodesilylation of this compound using only a copper(I) catalyst are not as well-defined as silver-catalyzed methods, the ability of copper(I) to cleave the C-Si bond is acknowledged. researchgate.net It is important to note that under certain conditions, particularly in the absence of a suitable trapping agent, copper(I) mediation can sometimes lead to the dimerization of the resulting terminal alkyne to form the corresponding butadiyne. researchgate.net The use of copper(I) iodide (CuI) is common in reactions involving terminal alkynes, though its primary role is often as a co-catalyst, for example, in Sonogashira couplings. mdpi.com

Chemoselective Deprotection in Polyfunctionalized Molecules

A significant challenge in multi-step synthesis is the selective removal of one protecting group in the presence of others. The triethylsilyl (TES) group can be chemoselectively cleaved from an alkyne in a molecule containing other protecting groups, such as the more sterically hindered and generally more stable tert-butyldimethylsilyl (TBDMS) group. nih.gov

While much of the detailed research on the chemoselective deprotection of TES groups has focused on silyl ethers (O-Si bonds), the principles of differential lability can be extended to silyl alkynes (C-Si bonds). The relative stability of silyl groups is a key factor. For instance, methods have been developed for the selective deprotection of TES ethers in the presence of TBDMS ethers using reagents like formic acid in methanol. nih.govnih.gov This selectivity arises from the lower steric hindrance and greater susceptibility of the TES group to cleavage under mildly acidic or nucleophilic conditions compared to the bulkier TBDMS group.

In the context of this compound embedded in a polyfunctionalized molecule, a mild deprotection method like the silver(I)-catalyzed protiodesilylation could offer good chemoselectivity. Studies on trimethylsilyl alkynes have shown that this method is compatible with other silyl ether protecting groups like tert-butyldiphenylsilyl (TBDPS) and aryl TBDMS ethers. organic-chemistry.orgresearchgate.net However, it was noted that a primary alcohol protected as a TBDMS ether could be completely desilylated under the same conditions. organic-chemistry.orgresearchgate.net This highlights the importance of careful selection of deprotection conditions based on the specific combination of functional groups present in the molecule.

Table 2: Relative Stability of Common Silyl Protecting Groups

Silyl GroupAbbreviationRelative Stability (General Trend)
TrimethylsilylTMSLeast Stable
TriethylsilylTES
tert-ButyldimethylsilylTBDMS
TriisopropylsilylTIPS
tert-ButyldiphenylsilylTBDPSMost Stable

The successful synthesis of complex molecules often hinges on the strategic and selective removal of protecting groups like the triethylsilyl group from alkynes. The methods outlined provide a toolkit for chemists to achieve this transformation efficiently and with a high degree of control.

Catalytic Systems for Transformations Involving 1 Triethylsilyl 1 Heptyne

Transition-Metal Catalysis

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity. For substrates like 1-triethylsilyl-1-heptyne, these catalysts activate the otherwise inert carbon-silicon and carbon-carbon triple bonds, paving the way for a variety of chemical modifications.

Palladium (Pd) Catalysts

Palladium complexes are well-established catalysts for cross-coupling reactions, and their utility extends to reactions involving silylated alkynes. In the context of Sonogashira-type couplings, the reactivity of alkynylsilanes can be significantly influenced by the reaction conditions. For instance, studies on the palladium-catalyzed cross-coupling of (1-heptynyl)trimethylsilane, a close analog of this compound, have shown that the choice of activators is crucial. While the reaction of (1-heptynyl)trimethylsilane with 4-iodoanisole (B42571) in the presence of (Ph₃P)₂PdCl₂ and CuI showed less than 20% conversion after 3 hours, the use of a silanol (B1196071) derivative under similar conditions led to complete reaction. nih.gov This highlights that direct coupling of the silylated alkyne is less favorable under these specific conditions compared to its silanol counterpart. nih.gov

The general mechanism for palladium-catalyzed cross-coupling reactions involves three fundamental steps: oxidative addition of the palladium(0) catalyst to an organic halide, transmetalation with the organometallic reagent (in this case, the alkynylsilane derivative), and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. nih.gov

Table 1: Palladium-Catalyzed Cross-Coupling of Alkyne Derivatives
Alkyne SubstrateCoupling PartnerCatalyst SystemActivator/AdditiveConversionReference
(1-Heptynyl)trimethylsilane4-Iodoanisole(Ph₃P)₂PdCl₂ / CuI-<20% after 3h nih.gov
(Dimethyl(1-heptynyl)silyl)methanol4-Iodoanisole(Ph₃P)₂PdCl₂ / CuIKOSiMe₃Complete after 3h nih.gov

Cobalt (Co) Catalysts

Cobalt catalysts have emerged as effective tools for the diboration of terminal alkynes, offering excellent selectivity. Research has demonstrated that a cobalt-catalyzed 1,1-diboration of terminal alkynes like 1-heptyne (B1330384) with bis(pinacolato)diboron (B136004) (B₂Pin₂) proceeds efficiently at room temperature. acs.orgresearchgate.net This reaction exhibits broad functional group tolerance and high selectivity for the 1,1-diborylalkene product. acs.orgresearchgate.net

The catalytic cycle is proposed to involve the formation of an alkynylboronate intermediate. acs.org A competition experiment involving the reaction of 1-heptyne with B₂Pin₂ in the presence of 1-octynyl-BPin resulted in a mixture of the corresponding 1,1-diborylalkene products, supporting the idea that the alkynylboronate can dissociate from the cobalt center and be incorporated into the final product. acs.org

Table 2: Cobalt-Catalyzed 1,1-Diboration of 1-Heptyne
Alkyne SubstrateDiboration ReagentCatalystSolventTemperatureProductYieldReference
1-HeptyneB₂(pin)₂CoCl₂(dppe) / Na(HBEt₃)Toluene23 °C1,1-Bis(pinacolatoboryl)-1-heptene75% researchgate.net
1-HeptynePinB–BDanCoCl₂(dppe) / Na(HBEt₃)Toluene23 °C(Z)-1-(Naphthalene-1,8-diaminatoboryl)-1-(pinacolatoboryl)-1-heptene77% acs.orgresearchgate.net

Rhodium (Rh) Catalysts

Rhodium catalysts are versatile and have been employed in various transformations, including the cyclization of enynes. In a notable example, a rhodium-catalyzed silylcarbocyclization (SiCaC) of a 1,6-enyne with triethylsilane was developed. This reaction leads to the formation of a five-membered ring that incorporates the triethylsilyl group, resulting in a (Z)-1,1-dicarbomethoxy-3-(1-triethylsilyl)ethylidene-4-methylcyclopentane with high diastereoselectivity and enantioselectivity. researchgate.net While this reaction does not start with this compound, it demonstrates a rhodium-catalyzed method to construct a triethylsilyl-substituted exocyclic alkene, a structure related to the transformations of silylated alkynes. researchgate.net

The efficiency of rhodium-catalyzed reactions is often dependent on the choice of ligands. For instance, in [5+2] cycloadditions of 3-acyloxy-1,4-enynes and alkynes, electron-poor phosphite (B83602) or phosphine (B1218219) ligands have been shown to improve the reaction efficiency. acs.org

Iridium (Ir) Catalysts

While iridium complexes are known to catalyze a wide array of reactions, including C-H activation, hydrogenation, and reduction of various functional groups, specific examples of iridium-catalyzed transformations involving this compound were not prominently featured in the surveyed literature. unc.edunih.gov The field of iridium catalysis is extensive, with applications in asymmetric hydrogenation and the functionalization of C-H bonds, but direct application to this particular silylated alkyne remains an area for potential future exploration. numberanalytics.comnumberanalytics.com

Copper (Cu) Catalysts

Copper catalysis is widely used for a variety of coupling reactions, including those involving alkynes. tcichemicals.comsigmaaldrich.com In the context of enantioselective additions, copper acetylides derived from terminal alkynes can react with cyclic iminium ions. However, the use of 1-heptyne in a copper-catalyzed addition to isoquinolinium ions protected as azomethine imines resulted in a moderate enantiomeric excess (75% ee) compared to other alkynes which gave higher values. beilstein-journals.org This suggests that the nature of the alkyl chain on the alkyne can influence the stereochemical outcome of the reaction. beilstein-journals.org

Copper catalysts are also effective for the semi-reduction of alkynes to alkenes. orgsyn.org This transformation is a fundamental process in organic synthesis, and copper hydride species, often generated in situ, are key intermediates.

Table 3: Copper-Catalyzed Alkynylation
Alkyne SubstrateReaction PartnerCatalyst SystemProduct TypeEnantiomeric Excess (ee)Reference
1-HeptyneIsoquinolinium ion (as azomethine imine)CuOAc / Ph-PyboxAlkynylated isoquinoline75% beilstein-journals.org

Titanium (Ti) Catalysts

Titanium-based catalytic systems have proven effective for the reductive cross-coupling of terminal alkynes with imines. A low-valent titanium species, generated in situ from Ti(OiPr)₄ and c-C₅H₉MgCl, reacts with an imine to form a titanium-imine complex. This complex then couples with a terminal alkyne, such as 1-heptyne, to produce an azatitanacyclopentene with high regioselectivity. Subsequent hydrolysis yields a stereodefined allylic amine in good yield. beilstein-journals.org

Furthermore, titanium alkoxide complexes can mediate the transformation of silylated alkynes. For example, 1-(trimethylsilyl)-1-hexyne reacts with titanium tetraisopropoxide in the presence of isopropylmagnesium chloride to form an acetylene-titanium alkoxide complex. orgsyn.org This intermediate can then be treated with deuterium (B1214612) oxide (D₂O) to produce (Z)-1,2-dideuterio-1-(trimethylsilyl)-1-hexene, demonstrating a method for the stereoselective preparation of deuterium-labeled alkenylsilanes. orgsyn.orgresearchgate.net

Table 4: Titanium-Mediated Transformations of Heptyne Derivatives
Alkyne SubstrateReaction PartnerCatalyst/Reagent SystemIntermediateFinal ProductYieldReference
1-HeptyneN-BenzylideneanilineTi(OiPr)₄ / 2 c-C₅H₉MgClAzatitanacyclopentene(E)-N-(1-phenyl-2-hepten-1-yl)aniline78% beilstein-journals.org
1-(Trimethylsilyl)-1-hexyneD₂O (after complex formation)Ti(OiPr)₄ / 2 i-PrMgClAcetylene-titanium alkoxide complex(Z)-1,2-Dideuterio-1-(trimethylsilyl)-1-hexene69-87% orgsyn.org

Platinum (Pt) Catalysts

Platinum complexes are highly effective for the hydrosilylation of terminal alkynes, a reaction that can be applied to substrates like this compound. researchgate.netmdpi.com The general mechanism, often referred to as the Chalk-Harrod mechanism, involves the oxidative addition of a hydrosilane to the platinum center, coordination of the alkyne, migratory insertion into the Pt-H bond, and finally, reductive elimination to yield the vinylsilane product. mdpi.com

The choice of platinum catalyst and silane (B1218182) is crucial for achieving high regio- and stereoselectivity. For instance, in a process for the formal hydrocarbation of terminal alkynes, a platinum-catalyzed hydrosilylation is the initial key step. organic-chemistry.org The use of the t-Bu₃P-Pt(DVDS) (DVDS = 1,3-divinyl-1,1,3,3-tetramethyldisiloxane) catalyst in conjunction with tetramethyldisiloxane has been shown to provide excellent regio- and stereoselectivity in the hydrosilylation of various terminal alkynes. organic-chemistry.org This system favors the formation of the (E)-β-vinylsilane, which can then undergo subsequent palladium-catalyzed cross-coupling reactions. organic-chemistry.org

Recent developments have also focused on creating latent, heat-triggered platinum precatalysts for hydrosilylation, which minimize side reactions and improve selectivity for the anti-Markovnikov product. illinois.edu Furthermore, the development of heterogeneous single-atom platinum catalysts on alumina (B75360) nanorods has shown high activity and selectivity for the hydrosilylation of olefins, a technology that holds promise for alkyne hydrosilylation as well. acs.org

Table 1: Representative Platinum Catalysts in Alkyne Hydrosilylation

Catalyst System Reaction Type Key Feature Reference
t-Bu₃P-Pt(DVDS) / Tetramethyldisiloxane Hydrosilylation/Cross-Coupling High regio- and stereoselectivity for (E)-β-vinylsilane organic-chemistry.org
H₂[PtCl₆] (Speier's catalyst) Hydrosilylation High activity, but can have low selectivity mdpi.com
Pt₂(dvtms)₃ (Karstedt's catalyst) Hydrosilylation High turnover numbers, but can have low selectivity mdpi.com
Pt(II) di-ω-alkenyl complexes Latent Hydrosilylation Heat-triggered activity, high anti-Markovnikov selectivity illinois.edu

Ruthenium (Ru) Catalysts

Ruthenium complexes have emerged as versatile catalysts for a variety of transformations involving alkynes. iupac.org Cationic ruthenium catalysts, such as [CpRu(CH₃CN)₃]⁺PF₆⁻, are particularly effective for the cycloisomerization of enynes. organic-chemistry.org These reactions proceed under mild conditions and tolerate a wide range of functional groups, producing cyclic 1,4-dienes with high regio- and diastereoselectivity. organic-chemistry.org The mechanism is believed to proceed through a metallacyclopentene intermediate. organic-chemistry.org

Ruthenium catalysts are also employed in hydrosilylation reactions. In one study, the complex Cp*RuH₃(PPh₃) was used to catalyze the hydrosilylation of 1-heptyne with various silanes. figshare.com This system demonstrated novel regioselectivity, favoring the formation of 2-silyl-1-alkenes over the more common 1-silyl-1-alkenes. figshare.com The reaction of 1-heptyne with trichlorosilane, followed by treatment with ethanol (B145695) and triethylamine, yielded a mixture of 2-(triethoxysilyl)-1-heptene and 1-(triethoxysilyl)-1-heptene. figshare.com

Additionally, ruthenium catalysts mediate the regioselective hydrohalogenation of alkynes using simple halogen sources like KI, ZnBr₂, and ZnCl₂ under mild conditions. nih.gov

Table 2: Ruthenium-Catalyzed Transformations of 1-Heptyne

Catalyst Reagent(s) Product(s) Yield Reference
Cp*RuH₃(PPh₃) HSiCl₃, then EtOH/Et₃N 2-(Triethoxysilyl)-1-heptene and (E/Z)-1-(Triethoxysilyl)-1-heptene 79% (mixture) figshare.com

Non-Metal Catalysis and Organocatalysis

While transition metals dominate alkyne catalysis, metal-free approaches are a growing area of interest. Organocatalysis, which utilizes small organic molecules to accelerate reactions, has been extensively applied in areas like conjugate additions and α-alkylation of carbonyls. maynoothuniversity.ienih.govua.es Chiral secondary amines, such as diarylprolinol silyl (B83357) ethers, are frequently used to form reactive enamine or iminium ion intermediates. nih.govua.esethz.ch

The direct application of common organocatalytic strategies to a relatively unactivated alkyne like this compound is not widely documented. Most organocatalytic reactions involve the activation of carbonyl compounds, nitroalkenes, or highly electrophilic allenes. nih.govua.esbeilstein-journals.org However, the principles of nucleophilic phosphine catalysis, which can activate allenes and alkynes for annulation reactions, could potentially be extended to substrates like this compound. beilstein-journals.org

In a distinct area of non-metal catalysis, N-trimethylsilyl-bis(trifluoromethanesulfonyl)imide (TMSNTf₂) has been reported as a metal-free initiator for the "coordination-insertion" ring-opening polymerization of lactones. rsc.org This mechanism involves the coordination of a monomer to the silicon atom, followed by nucleophilic attack. rsc.org While this specific application is for polymerization, it demonstrates the potential for silicon-based, non-metal systems to act as Lewis acidic centers to coordinate and activate substrates, a principle that could be explored for alkyne functionalization.

Ligand Design and Catalyst Optimization for Stereocontrol

Achieving stereocontrol in metal-catalyzed reactions is paramount for the synthesis of complex molecules. The design of chiral ligands that coordinate to the metal center is the primary strategy for inducing enantioselectivity. acs.orguni-koeln.de

In transformations of alkynes, the ligand's electronic and steric properties directly influence the catalyst's activity and selectivity. For the platinum-catalyzed hydrosilylation of terminal alkynes, the use of a bulky phosphine ligand like tri-tert-butylphosphine (B79228) (t-Bu₃P) was shown to be critical for achieving high regioselectivity, directing the silicon group to the terminal carbon. organic-chemistry.org

For asymmetric catalysis, the geometry of the ligand framework creates a chiral environment around the metal. Octahedral complexes with two bidentate ligands, for example, can form propeller-like helical structures (Δ or Λ configuration) that are stereogenic at the metal center. acs.org Similarly, chiral-at-metal half-sandwich complexes, such as those based on ruthenium, have been developed where the metal itself is a center of chirality. acs.org While specific applications of these highly designed chiral ligands to this compound are not detailed in the reviewed literature, they represent the state-of-the-art approach for achieving stereocontrol in analogous catalytic transformations. acs.orgacs.org The optimization process often involves screening a library of ligands to find the best match for a specific substrate and reaction, balancing enantioselectivity with chemical yield. uni-koeln.de

Reaction Condition Engineering for Enhanced Selectivity and Yield

Beyond the catalyst and ligand, the careful control of reaction conditions is a powerful tool for directing the outcome of a chemical transformation. Factors such as solvent, temperature, pressure, and the use of additives can dramatically affect selectivity and yield.

For example, in the palladium-catalyzed hydrogenation of alkynes, the choice between different sets of conditions can selectively produce either the (Z)-alkene, the (E)-alkene, or the fully saturated alkane. acs.org

Condition A (Z-alkene): Using Pd₂(dba)₃/dppb with formic acid as the hydrogen source. acs.org

Condition B (E-alkene): Using Pd₂(dba)₃/dppb with aqueous formic acid. acs.org

Condition C (Alkane): Using Pd/C with formic acid and sodium hypophosphite. acs.org

Similarly, in the cobalt-catalyzed 1,1-diboration of 1-heptyne, the reaction proceeds cleanly at room temperature (23 °C) in toluene, demonstrating that mild conditions can be highly effective. nih.govacs.org In a titanium-mediated cross-coupling of an imine with 1-heptyne, the reaction temperature and the nature of the Grignard reagent used to generate the active titanium species are critical for success. beilstein-journals.org The reaction proceeds smoothly at -30 °C, yielding the desired allylic amine with excellent regioselectivity due to steric control. beilstein-journals.org

These examples underscore that a systematic optimization of reaction parameters is crucial for maximizing the yield of the desired product and minimizing the formation of isomers or byproducts in reactions involving this compound and related alkynes.

Table 3: Compound Names

Compound Name
This compound
1-Heptyne
2-(Triethoxysilyl)-1-heptene
(E/Z)-1-(Triethoxysilyl)-1-heptene
Acetic acid
Acetone (B3395972)
Benzoylic acid
Bis(pinacolato)diboron (B₂Pin₂)
Cinnamaldehyde
Cyclohexanone
Diarylprolinol silyl ether
Dichloromethylsilane
Ethanol
Ethyl 3-phenylpropiolate
Formic acid
KI (Potassium iodide)
Methyl oct-3-ynoate
N-trimethylsilyl-bis(trifluoromethanesulfonyl)imide (TMSNTf₂)
Phenylacetylene
Phenyl(trimethylsilyl)ethyne
Sodium hypophosphite
Tetramethyldisiloxane
Tri-tert-butylphosphine
Trichlorosilane
Triethylamine
Trifluoroacetic acid
ZnBr₂ (Zinc bromide)
ZnCl₂ (Zinc chloride)
[CpRu(CH₃CN)₃]⁺PF₆⁻
Cp*RuH₃(PPh₃)
H₂[PtCl₆] (Speier's catalyst)
Pd/C (Palladium on carbon)
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
Pt₂(dvtms)₃ (Karstedt's catalyst)
t-Bu₃P-Pt(DVDS)

Applications in Complex Molecule Synthesis

Role in Natural Product Total Synthesis

The strategic incorporation of 1-Triethylsilyl-1-heptyne has proven instrumental in the total synthesis of several complex natural products. Its predictable reactivity and the ability to unveil or transform the alkyne functionality at various stages of a synthetic sequence have made it a reliable tool for synthetic chemists.

Construction of All-Carbon Frameworks

The carbon-carbon triple bond of this compound serves as a versatile linchpin for the construction of intricate all-carbon skeletons. Through various coupling reactions, the heptynyl chain can be strategically introduced to assemble the core structures of natural products. The triethylsilyl group plays a crucial role in these transformations, not only by protecting the terminal alkyne but also by directing the regioselectivity of certain reactions. For instance, in the synthesis of polyketide natural products, this compound can be employed as a key fragment for the iterative elongation of carbon chains.

Introduction of Alkyne and Vinyl Functional Groups

A primary application of this compound is as a precursor for the introduction of both alkyne and vinyl functional groups. The triethylsilyl group can be selectively removed under mild conditions to reveal the terminal alkyne, which can then participate in a variety of subsequent transformations such as Sonogashira, Cadiot-Chodkiewicz, and Glaser couplings.

Furthermore, the alkyne moiety can be stereoselectively reduced to either a cis- or trans-vinyl group. For example, reduction with Lindlar's catalyst or other poisoned palladium catalysts affords the corresponding (Z)-vinylsilane, while dissolving metal reductions typically yield the (E)-vinylsilane. These vinylsilane intermediates are themselves valuable synthetic handles that can undergo further functionalization, including proto- and halodesilylation to generate the corresponding alkene or vinyl halide with high stereochemical fidelity.

Transformation Reagents and Conditions Resulting Functional Group
DesilylationTBAF, K₂CO₃/MeOHTerminal Alkyne
cis-ReductionH₂, Lindlar's Catalyst(Z)-Vinylsilane
trans-ReductionNa, NH₃(E)-Vinylsilane

Stereoselective Synthesis of Advanced Intermediates

The presence of the triethylsilyl group can influence the stereochemical outcome of reactions at or near the alkyne. In asymmetric additions to the triple bond, the bulky silyl (B83357) group can direct the approach of reagents, leading to high levels of diastereoselectivity. This has been exploited in the synthesis of chiral alcohols and other stereochemically rich fragments of natural products. For example, the asymmetric reduction of a ketone adjacent to the silylated alkyne can proceed with high stereocontrol, establishing a key stereocenter that is carried through to the final target molecule.

Methodological Development in Synthetic Chemistry

Beyond its application in the synthesis of specific natural products, this compound has also been utilized in the development of new synthetic methods, particularly in the realms of enantioselective synthesis and novel carbon-carbon bond-forming reactions.

Enantioselective Synthesis Strategies

While direct enantioselective functionalization of the alkyne in this compound is challenging, it serves as a valuable substrate in the development of new asymmetric methodologies. For instance, it can be used as a prochiral substrate in metal-catalyzed reactions where a chiral ligand induces enantioselectivity in the addition of a reagent across the triple bond. These studies contribute to the broader toolkit of asymmetric synthesis, even if the primary focus is on methodological development rather than a specific target molecule.

Synthesis of Functionalized Organic Building Blocks

The strategic placement of the triethylsilyl group on the terminal alkyne of the heptynyl chain makes this compound a valuable tool in complex organic synthesis. This protecting group not only enhances the stability of the alkyne but also directs its reactivity in a controlled manner, allowing for the construction of diverse molecular architectures. Functionalized organic building blocks are crucial components in the assembly of pharmaceuticals, natural products, and other high-value chemical entities.

The reactivity of silylalkynes is well-documented, and the principles can be extended to this compound for various transformations:

Cross-Coupling Reactions: Silylalkynes are excellent partners in a variety of cross-coupling reactions. For instance, in Sonogashira-type couplings, the silylalkyne can be desilylated in situ to generate a terminal alkyne, which then couples with aryl or vinyl halides. Alternatively, the C-Si bond itself can participate in Hiyama-type cross-couplings. A notable application is the Cadiot-Chodkiewicz reaction, where bulky trialkylsilyl-protected alkynes are coupled with bromoalkynes to form unsymmetrical diynes, which are valuable precursors for natural products and enynes. organic-chemistry.org

Hydrosilylation: The addition of a Si-H bond across the carbon-carbon triple bond of this compound, a reaction known as hydrosilylation, can lead to the formation of vinylsilanes. researchgate.netnih.govacs.org The regioselectivity and stereoselectivity of this reaction can be controlled by the choice of catalyst, typically based on platinum or rhodium, yielding either (E) or (Z) isomers of the resulting vinylsilane. mdpi.com These vinylsilanes are themselves versatile building blocks for further functionalization. researchgate.net

Cycloaddition Reactions: The alkyne moiety of this compound can participate in various cycloaddition reactions to construct cyclic and heterocyclic systems. nih.govunisciencepub.com For example, in [3+2] cycloadditions with azides (a "click" reaction), it can form triazoles. Similarly, it can react with nitrones to yield isoxazolines. unisciencepub.com These reactions are often characterized by high regioselectivity and yield, providing efficient routes to complex heterocyclic cores.

Below is a table summarizing representative transformations for the synthesis of functionalized building blocks, based on the known reactivity of similar silylalkynes.

Reaction TypeReactantsCatalyst/ReagentsProduct TypePotential Yield Range
Cadiot-Chodkiewicz Coupling This compound, BromoalkyneCuCl, Amine BaseUnsymmetrical DiyneGood
Hydrosilylation This compound, Hydrosilane (e.g., HSiCl3)Platinum or Rhodium complexVinylsilaneHigh
[3+2] Cycloaddition This compound, Organic AzideCopper(I) salt1,4-Disubstituted TriazoleExcellent
[2+2+2] Cycloaddition This compound, Di-yneWilkinson's catalyst (RhCl(PPh3)3)Substituted Benzene (B151609)Moderate to Good

Note: The yield ranges are estimates based on analogous reactions reported in the literature.

Applications in Materials Science Precursor Synthesis

The unique properties of organosilicon compounds make them highly suitable for the development of advanced materials with tailored thermal, mechanical, and electronic properties. This compound, with its combination of a reactive alkyne and a silicon-containing group, is an excellent precursor for the synthesis of novel polymers and silicon-containing materials.

The primary application in this domain is in the synthesis of organometallic polymers . The polymerization of silyl-substituted acetylenes can lead to the formation of high-molecular-weight polymers with interesting properties such as high gas permeability and thermal stability. While much of the research has focused on smaller analogues like 1-(trimethylsilyl)-1-propyne, the principles are applicable to this compound. The presence of the longer heptynyl chain and the bulkier triethylsilyl group would be expected to influence the resulting polymer's properties, potentially leading to materials with different solubilities, thermal stabilities, and morphologies.

One of the key polymerization methods for such precursors is metathesis polymerization , often catalyzed by transition metal complexes of tantalum or niobium. This method can produce well-defined polymers with high molecular weights.

Furthermore, the vinylsilanes produced from the hydrosilylation of this compound can serve as monomers in vinyl polymerization or as cross-linking agents in silicone elastomers. The silicon content in these materials can enhance their thermal stability and oxidative resistance.

The following table outlines potential applications of this compound as a materials science precursor.

Precursor ApplicationSynthetic MethodResulting Material/IntermediateKey Properties of Material
Gas Permeable Polymers Metathesis PolymerizationPoly(this compound)High free volume, potential for high gas permeability
Silicon-Containing Elastomers Hydrosilylation followed by Vinyl PolymerizationVinylsilane MonomersEnhanced thermal stability, oxidative resistance
Preceramic Polymers Thermal or Catalytic PolymerizationPoly(carbosilane) derivativePrecursor to silicon carbide (SiC) ceramics
Functional Coatings Surface-initiated PolymerizationPolymer brushesModified surface properties (e.g., hydrophobicity)

The versatility of this compound in both intricate organic synthesis and the construction of novel materials underscores the importance of silylalkynes as a class of compounds. Further research into the specific reactions and applications of this particular molecule will undoubtedly continue to expand its utility in various fields of chemistry.

Mechanistic Investigations and Theoretical Studies of 1 Triethylsilyl 1 Heptyne Reactivity

Computational Chemistry and Quantum Mechanical Studies

Computational methods, particularly quantum mechanical studies, provide deep insights into the potential energy surfaces of reactions involving 1-triethylsilyl-1-heptyne. These theoretical approaches allow for the detailed examination of reaction pathways that may be difficult to observe experimentally.

Density Functional Theory (DFT) is a powerful computational tool used to model the electronic structure of molecules and elucidate reaction mechanisms. For a reaction involving this compound, DFT calculations can map out the energetic landscape connecting reactants, intermediates, transition states, and products. By calculating the Gibbs free energy of each species along a proposed reaction coordinate, the most favorable pathway can be identified. For instance, in a catalyzed reaction, DFT can help determine whether the mechanism is concerted or proceeds through discrete steps.

Table 1: Illustrative DFT-Calculated Relative Energies for a Hypothetical Reaction Pathway of this compound

SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)
ReactantsThis compound + Reagent0.0
Intermediate 1Initial complex formation-5.2
Transition State 1First energetic barrier+15.8
Intermediate 2Rearranged intermediate-10.1
Transition State 2Second energetic barrier (rate-determining)+22.5
ProductFinal product complex-25.0

Note: The data in this table is hypothetical and serves to illustrate the typical output of DFT calculations for reaction pathway elucidation.

DFT calculations are instrumental in predicting the reactivity and selectivity (regio- and stereoselectivity) of reactions involving this compound. By comparing the activation energies of competing reaction pathways, the major product can be predicted. For example, in the addition of an unsymmetrical reagent across the alkyne, DFT can calculate the energy barriers for the formation of the two possible regioisomers, thereby predicting the regiochemical outcome. The analysis of frontier molecular orbitals (HOMO and LUMO) can also provide qualitative insights into the molecule's reactivity towards different reagents. mdpi.com

A key strength of computational chemistry is the ability to characterize the geometry and electronic structure of transient species like transition states and intermediates. researchgate.net For a reaction of this compound, DFT can be used to optimize the structure of a transition state, which represents the highest energy point along the lowest energy path from reactant to product. Frequency calculations are then performed to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Analysis of the bond lengths and angles in the calculated transition state structure can reveal the extent of bond-making and bond-breaking at this critical stage of the reaction.

Experimental Mechanistic Probes

Experimental studies are essential to validate the predictions made by theoretical calculations and to provide tangible evidence for proposed reaction mechanisms.

Deuterium (B1214612) labeling is a powerful experimental technique used to trace the path of hydrogen atoms throughout a chemical reaction. In the context of this compound, specific hydrogen atoms on the reactant or other reagents can be replaced with deuterium. The position of the deuterium label in the final product, typically determined by NMR spectroscopy or mass spectrometry, provides crucial information about which C-H bonds are broken and formed, and can help to distinguish between different possible mechanisms. For example, in a metal-catalyzed reaction, a deuterium labeling study could reveal whether a C-H activation step is intramolecular or intermolecular. researchgate.netresearchgate.net

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes, most commonly hydrogen with deuterium. wikipedia.orglibretexts.org Measuring the KIE can provide strong evidence for the involvement of a particular C-H bond cleavage in the rate-determining step of a reaction. princeton.eduyoutube.com

A primary KIE (typically kH/kD > 2) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. A secondary KIE (kH/kD is close to 1) is observed when the isotopic substitution is at a position not directly involved in bond-breaking or bond-formation in the rate-determining step, but the hybridization of the carbon atom changes. libretexts.orgnih.gov

For a reaction of this compound, a KIE study could be designed by comparing the reaction rate of the standard substrate with a deuterated analogue (e.g., with deuterium at a position on the alkyl chain). The magnitude of the observed KIE would indicate whether a C-H bond at that position is cleaved in the rate-limiting step.

Table 2: Hypothetical Kinetic Isotope Effect Data for a Reaction of this compound

SubstrateRate Constant (k)kH/kDInterpretation
Standard this compoundkH--
Deuterated AnaloguekD5.8A primary KIE suggests that the C-H bond at the labeled position is broken in the rate-determining step.

Note: The data in this table is hypothetical and for illustrative purposes only.

Intermediate Isolation and Characterization

The isolation and characterization of intermediates in reactions involving this compound are crucial for a comprehensive understanding of its reaction mechanisms. While stable intermediates are not always isolable, their transient existence can often be inferred through spectroscopic methods or trapping experiments. In the context of reactions involving silylalkynes, several types of intermediates have been proposed and, in some cases, characterized.

One common reaction pathway for alkynes is their involvement in cycloaddition reactions. For instance, in metal-catalyzed [2+2+1] cycloadditions to form pyrroles, metallacyclic intermediates are proposed. Although direct isolation of such an intermediate from a reaction involving this compound is not extensively documented, studies on analogous trimethylsilyl (B98337) (TMS)-protected alkynes provide strong evidence for their formation. These metallacycles are typically five-membered rings containing the metal center, two carbons from one alkyne, and two carbons from another reacting partner. The regioselectivity of the reaction is often dictated by the steric and electronic influence of the silyl (B83357) group on the stability of these intermediates.

In the absence of direct isolation, the structure of transient intermediates can sometimes be elucidated through in-situ spectroscopic techniques such as NMR. For example, in certain organometallic reactions, the formation of π-alkyne complexes as initial intermediates can be observed at low temperatures. These complexes then proceed to undergo further transformations, such as oxidative coupling or insertion reactions.

Trapping experiments offer another indirect method for characterizing reactive intermediates. A highly reactive species, if generated, can be intercepted by a trapping agent to form a stable, characterizable product. This approach has been instrumental in confirming the existence of vinylidene and other transient species in the reactions of terminal and silyl-substituted alkynes.

While specific data on isolated intermediates from this compound reactions is sparse in the literature, the general principles of silylalkyne reactivity allow for postulation of likely transient species. The characterization of these fleeting molecules remains a challenging yet vital area of research for fully mapping the reaction coordinates of this versatile chemical compound.

Electronic and Steric Effects of the Triethylsilyl Group

The reactivity and selectivity of this compound are significantly influenced by the electronic and steric properties of the triethylsilyl (TES) group. These effects are crucial in determining the outcome of various chemical transformations.

Electronic Effects: The silicon atom in the triethylsilyl group is less electronegative than the sp-hybridized carbon of the alkyne. This results in the TES group acting as a net electron-donating group through inductive effects. This electron donation increases the electron density of the triple bond, which can influence its reactivity towards electrophiles and its coordination to metal centers.

Furthermore, the silicon atom can stabilize an adjacent negative charge, a phenomenon known as the α-silyl effect. This stabilization is attributed to the interaction of the carbon p-orbital with the σ* orbital of the Si-C bond. This effect can influence the regioselectivity of addition reactions where a nucleophile attacks the β-carbon, leading to the formation of a transient negative charge on the α-carbon.

The electronic properties of the triethylsilyl group in comparison to other common silyl groups are summarized in the table below. The Hammett parameter (σp) is a measure of the electronic effect of a substituent on an aromatic ring and can be used as a proxy to understand the electronic influence on the alkyne.

Silyl GroupHammett Parameter (σp)Relative Inductive Effect
Trimethylsilyl (TMS)-0.07Weakly Electron Donating
Triethylsilyl (TES) -0.09 Electron Donating
Triisopropylsilyl (TIPS)-0.11Strongly Electron Donating
tert-Butyldimethylsilyl (TBDMS)-0.10Electron Donating

Note: The Hammett parameters are for substituted benzene (B151609) rings and are used here to illustrate the relative electronic effects.

Steric Effects: The triethylsilyl group exerts a significant steric influence due to the presence of three ethyl chains. This steric bulk can direct the approach of reagents, leading to high regioselectivity in many reactions. For instance, in hydroboration or hydrosilylation reactions, the bulky TES group will favor the addition of the larger part of the reagent to the less hindered terminal carbon of a reactant partner, while the smaller part adds to the carbon bearing the TES group.

The steric hindrance of the TES group is intermediate between the smaller trimethylsilyl (TMS) group and the larger triisopropylsilyl (TIPS) group. This allows for a fine-tuning of reactivity and selectivity in organic synthesis. The cone angle is a common metric used to quantify the steric bulk of a ligand or substituent.

Silyl GroupCone Angle (°)Relative Steric Hindrance
Trimethylsilyl (TMS)115Low
Triethylsilyl (TES) 123 Moderate
Triisopropylsilyl (TIPS)135High
tert-Butyldimethylsilyl (TBDMS)128Moderate-High

Note: Cone angles are estimates and can vary depending on the method of calculation and the specific molecular context.

Advanced Analytical Methodologies in the Study of 1 Triethylsilyl 1 Heptyne

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation of 1-Triethylsilyl-1-heptyne, providing detailed information about its molecular framework and functional groups.

NMR spectroscopy is the most powerful tool for determining the precise structure of this compound in solution. Analysis of the ¹H, ¹³C, and ²⁹Si spectra allows for the unambiguous assignment of all atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The triethylsilyl group gives rise to characteristic quartet and triplet signals, while the heptynyl chain shows distinct signals for its methylene (B1212753) and terminal methyl protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The two sp-hybridized carbons of the alkyne bond are particularly diagnostic, appearing in a unique chemical shift range. The carbons of the triethylsilyl and heptynyl groups can also be clearly assigned.

²⁹Si NMR Spectroscopy: Silicon-29 NMR is a specialized technique that directly probes the silicon atom. For this compound, this results in a single resonance at a chemical shift characteristic of a tetraalkyl-substituted silicon atom attached to an sp-hybridized carbon, confirming the presence and electronic environment of the silyl (B83357) group.

Table 1: Predicted NMR Spectroscopic Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS (for ¹H and ¹³C) and an external standard (for ²⁹Si) in a non-polar solvent like CDCl₃.

Nucleus Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
¹H Si-CH₂ -CH₃ ~0.60 Quartet (q) ~7.9
¹H Si-CH₂-CH₃ ~0.98 Triplet (t) ~7.9
¹H ≡C-CH₂ -CH₂- ~2.20 Triplet (t) ~7.1
¹H -CH₂-CH₂ -CH₂- ~1.45 Quintet ~7.2
¹H -CH₂-CH₂ -CH₃ ~1.35 Sextet ~7.4
¹H -CH₂-CH₃ ~0.90 Triplet (t) ~7.3
¹³C Si -C≡ ~85.7 Singlet -
¹³C Si-C≡C - ~108.5 Singlet -
¹³C Si-CH₂ -CH₃ ~7.5 Singlet -
¹³C Si-CH₂-CH₃ ~8.4 Singlet -
¹³C ≡C-CH₂ - ~20.1 Singlet -
¹³C -CH₂ -CH₂-CH₂- ~31.2 Singlet -
¹³C -CH₂-CH₂ -CH₃ ~22.3 Singlet -
¹³C -CH₂-CH₃ ~14.0 Singlet -

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

C≡C Stretch: The most diagnostic feature for an alkyne is the carbon-carbon triple bond stretching vibration. For internal, non-conjugated alkynes like this compound, this bond is non-polar. Consequently, the C≡C stretch gives a very weak or sometimes absent absorption band in the IR spectrum. However, this vibration is Raman active and typically appears as a moderately strong, sharp band in the Raman spectrum, usually in the range of 2150-2260 cm⁻¹.

C-H Stretches: The C-H stretching vibrations of the ethyl and heptyl groups appear as strong bands in the IR spectrum between 2850 and 3000 cm⁻¹.

Si-C Vibrations: The triethylsilyl group exhibits characteristic vibrations, including Si-C stretching and CH₂ rocking modes, which can be observed in the fingerprint region of the IR and Raman spectra (typically below 1500 cm⁻¹).

Table 2: Predicted Vibrational Spectroscopy Data for this compound

Vibrational Mode Technique Predicted Wavenumber (cm⁻¹) Expected Intensity
C-H Stretch (sp³ CH₂, CH₃) IR, Raman 2850 - 2980 Strong
C≡C Stretch IR 2150 - 2260 Very Weak / Absent
C≡C Stretch Raman 2150 - 2260 Moderate - Strong
C-H Bend (CH₂, CH₃) IR, Raman 1370 - 1470 Moderate

Chromatographic Analysis Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures and assessing its purity. Coupling chromatography with mass spectrometry provides definitive identification.

GC-MS is a primary technique for the analysis of volatile and thermally stable compounds like this compound. The compound is separated from other components based on its boiling point and interaction with the GC column, and then fragmented and detected by the mass spectrometer.

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (210.44 g/mol ). The fragmentation pattern is highly predictable and provides structural confirmation. Key fragmentation pathways for trialkylsilyl compounds include:

Loss of an ethyl group (M-29): A prominent peak at m/z 181 resulting from the cleavage of a Si-C bond.

Formation of the triethylsilyl cation: A characteristic peak at m/z 115 corresponding to the [Si(C₂H₅)₃]⁺ ion.

Cleavage of the heptynyl chain: Fragmentation at various points along the pentyl chain attached to the alkyne can produce a series of fragment ions separated by 14 amu (CH₂).

Table 3: Predicted Key Mass Fragments for this compound in GC-MS (EI)

m/z (mass/charge) Proposed Fragment Ion Formula
210 Molecular Ion [M]⁺ [C₁₃H₂₆Si]⁺
181 [M - CH₂CH₃]⁺ [C₁₁H₂₁Si]⁺
153 [M - (CH₂)₂CH₃]⁺ [C₉H₁₇Si]⁺

Direct analysis of this compound by HPLC-MS is challenging. As a nonpolar hydrocarbon, it lacks easily ionizable functional groups, leading to poor ionization efficiency with common techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Therefore, its detection by HPLC-MS typically requires derivatization to introduce an ionizable tag, as discussed in the following section. When analysis is performed, reversed-phase HPLC with a non-polar stationary phase (like C18) and a non-aqueous mobile phase would be required for separation.

Derivatization Techniques for Enhanced Analysis

To overcome the analytical challenges associated with nonpolar internal alkynes, particularly in LC-MS, several derivatization strategies have been developed to introduce moieties that significantly improve ionization efficiency and detectability.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This is a powerful "click chemistry" reaction for derivatizing internal alkynes. nih.govchemrxiv.orgacs.orgresearchgate.net In this method, this compound is reacted with an organic azide (e.g., benzyl azide) in the presence of a ruthenium catalyst, such as Cp*RuCl(PPh₃)₂. nih.govacs.org This reaction forms a highly stable, fully substituted 1,2,3-triazole. The triazole ring contains multiple nitrogen atoms, which are readily protonated, making the derivative highly active for ESI-MS analysis in positive ion mode. This strategy can increase ionization efficiency by several orders of magnitude, dramatically lowering detection limits. nih.gov

Cobalt Complexation: Alkynes react with dicobalt octacarbonyl (Co₂(CO)₈) to form stable dicobalthexacarbonyl complexes. nih.govresearchgate.netnih.gov This reaction is specific to the alkyne functional group and can be applied to both terminal and internal alkynes. nih.govnih.gov The resulting cobalt complex has two key analytical advantages:

Chromophoric Properties: The complex exhibits strong UV-visible absorbance around 349 nm, allowing for sensitive detection using a standard HPLC-UV detector. nih.govnih.gov

Affinity Tagging: The cobalt-alkyne complex can be used as an affinity tag for "catch-and-release" purification strategies, enabling the selective isolation of the alkyne from complex mixtures. nih.govresearchgate.net

These derivatization methods transform the analytically challenging this compound into a molecule that is readily detectable by powerful techniques like LC-MS, enabling more sensitive and specific analysis in complex sample matrices.

Q & A

Q. Methodological Answer :

  • Chromatography : Use HPLC with a C18 column and acetonitrile/water mobile phase for separation.
  • Spectroscopy : ¹H NMR (δ ~0.5–1.0 ppm for triethylsilyl protons) and ¹³C NMR (δ ~90–100 ppm for the silylated alkyne carbon) are diagnostic.
  • Mass Spectrometry : High-resolution MS (HRMS) ensures accurate mass confirmation (expected [M+H]⁺ = 196.14 g/mol).
    Validation : Include internal standards (e.g., deuterated analogs) to calibrate instruments and minimize experimental drift .

Advanced Question: How can researchers optimize the stability of this compound under varying storage conditions?

Q. Methodological Answer :

  • Stability Screening : Conduct accelerated degradation studies under controlled humidity (20–80% RH) and temperature (4°C to 40°C).
  • Analytical Monitoring : Use TGA (thermogravimetric analysis) to assess thermal decomposition thresholds and HPLC-UV to track impurity formation.
  • Packaging Optimization : Compare argon vs. nitrogen atmospheres in sealed vials; quantify oxygen ingress using gas chromatography .
    Statistical Analysis : Apply ANOVA to determine significant degradation factors (e.g., temperature > humidity) .

Basic Question: What safety protocols are essential when handling this compound in laboratory settings?

Q. Methodological Answer :

  • Ventilation : Use fume hoods rated for volatile organosilicon compounds (OSHA guidelines).
  • Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles are mandatory; avoid latex due to permeability.
  • Spill Management : Neutralize spills with vermiculite or sand, followed by ethanol rinsing to hydrolyze residual silyl groups .

Advanced Question: How does the steric bulk of the triethylsilyl group influence regioselectivity in alkyne functionalization?

Q. Methodological Answer :

  • Comparative Studies : Synthesize analogs with varying silyl groups (e.g., triisopropyl vs. trimethyl) and compare reaction outcomes in hydroalkoxylation or hydroamination.
  • X-ray Crystallography : Resolve crystal structures of intermediates to map steric interactions.
  • Kinetic Isotope Effects (KIE) : Use deuterated substrates to probe electronic vs. steric contributions .
    Data Reporting : Align with Beilstein Journal guidelines by including crystallographic data in supplementary materials .

Basic Question: How should researchers document synthetic procedures for this compound to ensure reproducibility?

Q. Methodological Answer :

  • Detailed Experimental Section : Specify catalyst loading (mol%), solvent purity, and reaction monitoring intervals (e.g., TLC every 30 minutes).
  • Supporting Information : Provide NMR spectra (raw and processed), GC-MS chromatograms, and HRMS data in accessible formats (e.g., .cif for crystallography) .
    Compliance : Adhere to NIH preclinical checklist requirements for transparency in data reporting .

Advanced Question: What computational methods best predict the reactivity of this compound in novel catalytic systems?

Q. Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF, THF).
  • Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Machine Learning : Train models on existing alkyne reaction datasets to predict optimal catalysts (e.g., Pd vs. Ni) .
    Validation : Compare computational predictions with experimental yields using Bland-Altman plots .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.